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molecular formula C12H10BrN3O2 B8561487 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

Cat. No. B8561487
M. Wt: 308.13 g/mol
InChI Key: QJHORZMTYXKDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242104B2

Procedure details

To a solution of 8-bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid (8.27 g, 26.7 mmol), EDCI (6.66 g, 34.8 mmol), HOBt (4.69 g, 34.8 mmol) and ammonium chloride (4.29 g, 80.2 mmol) in DMF (80 mL) was added triethylamine (7.49 mL, 53.5 mmol) and the reaction mixture stirred at 45° C. for 1.5 h. The reaction mixture was concentrated in vacuo and the residue triturated with water (250 mL). The precipitated product was collected by filtration and dried in vacuo at 45° C. for 16 h to give 8-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid amide as a buff coloured solid (7.67 g, 93%). 1H NMR (400 MHz, d6-DMSO) 8.40 (1H, d, J=8.7 Hz), 7.80 (1H, s), 7.42 (1H, br s), 7.32 (1H, dd, J=8.7, 2.0 Hz), 7.27 (1H, d, J=2.1 Hz), 7.15 (1H, br s), 4.50-4.46 (4H, m). LCMS: RT=3.07 min, M+H+=308/310. 1H NMR showed product to contain 5% 8-iodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid amide.
Quantity
8.27 g
Type
reactant
Reaction Step One
Name
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
7.49 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:18]=[CH:17][C:5]2[C:6]3[N:10]([CH2:11][CH2:12][O:13][C:4]=2[CH:3]=1)[CH:9]=[C:8]([C:14](O)=[O:15])[N:7]=3.CC[N:21]=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[Cl-].[NH4+].C(N(CC)CC)C>CN(C=O)C>[Br:1][C:2]1[CH:18]=[CH:17][C:5]2[C:6]3[N:10]([CH2:11][CH2:12][O:13][C:4]=2[CH:3]=1)[CH:9]=[C:8]([C:14]([NH2:21])=[O:15])[N:7]=3 |f:3.4|

Inputs

Step One
Name
Quantity
8.27 g
Type
reactant
Smiles
BrC1=CC2=C(C3=NC(=CN3CCO2)C(=O)O)C=C1
Name
Quantity
6.66 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
4.69 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
4.29 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
7.49 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 45° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with water (250 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC2=C(C3=NC(=CN3CCO2)C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.67 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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